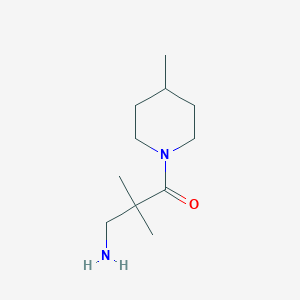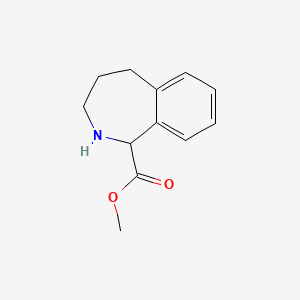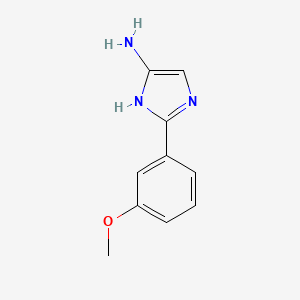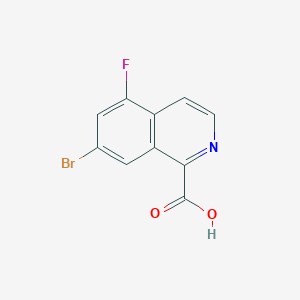![molecular formula C12H14N2O2 B13195138 7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitro group attached to the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the reaction of cyclopentanone with indole derivatives under specific conditions. The nitro group is introduced through nitration reactions using reagents such as nitric acid or nitrating mixtures . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 7’-amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole], while oxidation can produce various nitroso derivatives .
Wissenschaftliche Forschungsanwendungen
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species or by acting as an electron-withdrawing group that influences the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7’-Amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the reduction of the nitro group.
7’-Nitroso-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the oxidation of the nitro group.
Spiro[cyclopentane-1,3’-indole] derivatives: Various derivatives with different substituents on the indole ring.
Uniqueness
The uniqueness of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its spirocyclic structure and the presence of the nitro group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
7-nitrospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)10-5-3-4-9-11(10)13-8-12(9)6-1-2-7-12/h3-5,13H,1-2,6-8H2 |
InChI-Schlüssel |
OUYFNUREUBLAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CNC3=C2C=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)









